m-PEG3-Azide

Catalog No.
S536133
CAS No.
74654-06-1
M.F
C7H15N3O3
M. Wt
189.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
m-PEG3-Azide

CAS Number

74654-06-1

Product Name

m-PEG3-Azide

IUPAC Name

1-azido-2-[2-(2-methoxyethoxy)ethoxy]ethane

Molecular Formula

C7H15N3O3

Molecular Weight

189.21 g/mol

InChI

InChI=1S/C7H15N3O3/c1-11-4-5-13-7-6-12-3-2-9-10-8/h2-7H2,1H3

InChI Key

ZSSKNHYYIBAWRX-UHFFFAOYSA-N

SMILES

COCCOCCOCCN=[N+]=[N-]

Solubility

Soluble in DMSO

Synonyms

m-PEG3-azide

Canonical SMILES

COCCOCCOCCN=[N+]=[N-]

Description

The exact mass of the compound 1-Azido-2-(2-(2-methoxyethoxy)ethoxy)ethane is 189.1113 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

m-PEG3-Azide is a polyethylene glycol derivative featuring an azide functional group. It is characterized by its ability to participate in click chemistry, specifically reacting with alkyne groups to form stable triazole linkages. This compound is soluble in water and polar organic solvents, making it versatile for various biochemical applications. The molecular formula of m-PEG3-Azide is C₆H₁₂N₄O₃, with a molecular weight of approximately 174.18 g/mol .

M-PEG3-N3 itself does not have a specific mechanism of action. Its primary function is to serve as a linker molecule in bioconjugation reactions. The azide group facilitates the conjugation with target molecules via CuAAC, allowing researchers to create new bioconjugates with tailored properties.

For example, M-PEG3-N3 can be conjugated to an antibody to improve its water solubility and reduce its immunogenicity, making it more effective for therapeutic applications [].

  • Bioconjugation

    The presence of an azide group suggests 1-Azido-2-(2-(2-methoxyethoxy)ethoxy)ethane could be a useful reagent in click chemistry []. Click chemistry is a powerful tool in bioconjugation, allowing researchers to link molecules together specifically and efficiently. The azide group can react with an alkyne group via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form a stable triazole linkage []. This linkage can be used to attach biomolecules like peptides, antibodies, or fluorophores to other molecules of interest for various applications in biology and medicine [].

  • Linker molecule

    The molecule's structure also suggests it could function as a linker molecule due to the presence of the two ether groups. Linker molecules are used to connect various entities in a controlled manner. The ether groups might provide flexibility and stability to the linker while the azide group offers a reactive site for further conjugation.

The primary chemical reaction involving m-PEG3-Azide is the click reaction with alkynes, which leads to the formation of 1,2,3-triazoles. This reaction can occur under mild conditions and often does not require catalysts, although copper(I) catalysis can enhance the reaction rate. The azide group can also undergo reduction to form amines, providing additional functionalization options .

m-PEG3-Azide exhibits low toxicity and high biocompatibility, making it suitable for biological applications such as drug delivery and bioconjugation. The stable triazole bonds formed during click reactions are physiologically stable, allowing for prolonged circulation times of conjugated drugs in vivo. This compound has been used to modify proteins and peptides, enhancing their solubility and stability .

The synthesis of m-PEG3-Azide typically involves the following steps:

  • Starting Materials: Begin with a suitable polyethylene glycol precursor.
  • Azidation: Introduce the azide group through nucleophilic substitution reactions using sodium azide or similar reagents.
  • Purification: Purify the product using techniques such as precipitation or chromatography to obtain high-purity m-PEG3-Azide.

Alternative methods may involve direct coupling reactions or modifications of existing PEG derivatives .

m-PEG3-Azide has a wide range of applications, including:

  • Bioconjugation: Used to attach drugs or biomolecules to proteins or other macromolecules.
  • Drug Delivery: Enhances the solubility and bioavailability of therapeutic agents.
  • Diagnostics: Facilitates the development of biosensors and imaging agents through specific labeling.
  • Material Science: Employed in the modification of surfaces for improved biocompatibility .

Interaction studies involving m-PEG3-Azide focus on its reactivity with various alkynes and other azides. The efficiency of these reactions is critical for applications in drug development and bioconjugation. Studies have shown that m-PEG3-Azide can effectively form stable triazole linkages with a variety of alkyne-containing compounds, demonstrating its utility in creating complex biomolecular architectures .

Several compounds share structural similarities with m-PEG3-Azide, particularly in their use as linkers in click chemistry. Below is a comparison highlighting their unique features:

Compound NameFunctional GroupUnique Features
Methoxy PEG AzideAzideHigher selectivity for pegylation; available in various molecular weights .
Iodo PEG AzideIodineContains a highly reactive iodide group for faster alkylation reactions .
Azido PEGAzideVersatile linker for drug discovery; forms stable triazoles .
m-PEG3-AlkyneAlkyneDirectly participates in click chemistry without needing an azide .

Each of these compounds offers unique advantages depending on the specific application and desired properties in bioconjugation and drug delivery.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

0.7

Exact Mass

189.1113

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

1-Azido-2-[2-(2-methoxyethoxy)ethoxy]ethane

Dates

Modify: 2023-08-15
1: Brown A, Patel S, Ward C, Lorenz A, Ortiz M, DuRoss A, Wieghardt F, Esch A, Otten EG, Heiser LM, Korolchuk VI, Sun C, Sarkar S, Sahay G. PEG-lipid micelles enable cholesterol efflux in Niemann-Pick Type C1 disease-based lysosomal storage disorder. Sci Rep. 2016 Aug 30;6:31750. doi: 10.1038/srep31750. PubMed PMID: 27572704; PubMed Central PMCID: PMC5004151.
2: Saifer MG, Williams LD, Sobczyk MA, Michaels SJ, Sherman MR. Selectivity of binding of PEGs and PEG-like oligomers to anti-PEG antibodies induced by methoxyPEG-proteins. Mol Immunol. 2014 Feb;57(2):236-46. doi: 10.1016/j.molimm.2013.07.014. Epub 2013 Nov 5. PubMed PMID: 24200843.
3: Garay RP, El-Gewely R, Armstrong JK, Garratty G, Richette P. Antibodies against polyethylene glycol in healthy subjects and in patients treated with PEG-conjugated agents. Expert Opin Drug Deliv. 2012 Nov;9(11):1319-23. doi: 10.1517/17425247.2012.720969. Epub 2012 Aug 30. PubMed PMID: 22931049.

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